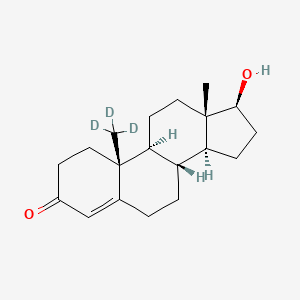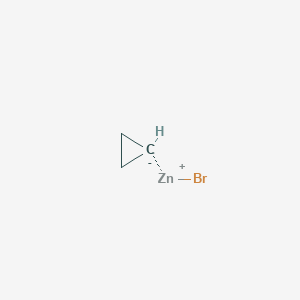
n-Hexadecyl--d5 Alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hexadecyl--d5 Alcohol (n-C16H33-d5) is a synthetic, d5-labeled alcohol molecule used in scientific research. It is a component of a variety of organic compounds and is used in various biochemical, physiological, and analytical experiments. This molecule is used as a model system to study the structure, properties, and behavior of other molecules in the same class.
Aplicaciones Científicas De Investigación
N-Hexadecyl--d5 Alcohol has a wide range of applications in scientific research. It is used as a model system to study the structure, properties, and behavior of other molecules in the same class. It is also used in analytical chemistry experiments to study the physical and chemical properties of organic compounds. In biochemistry, it is used to study the structure and function of proteins and other biomolecules.
Mecanismo De Acción
N-Hexadecyl--d5 Alcohol is a lipophilic molecule and is capable of interacting with and affecting the structure and function of lipids, proteins, and other biomolecules. It is believed to interact with cell membranes and other biomolecules by altering the hydrophobicity and charge of the molecule. This can lead to changes in the structure and function of proteins and other biomolecules.
Biochemical and Physiological Effects
n-Hexadecyl--d5 Alcohol has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the structure and function of proteins and other biomolecules. It has also been shown to affect the activity of enzymes and other proteins involved in metabolic pathways. In addition, it has been shown to affect the transport of ions across cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of n-Hexadecyl--d5 Alcohol in laboratory experiments offers several advantages. It is a relatively inexpensive and easy to obtain molecule. It is also a relatively non-toxic molecule and can be safely handled in the laboratory. Furthermore, it is a d5-labeled molecule and can be used in experiments that require labeling of molecules.
However, there are also some limitations to the use of n-Hexadecyl--d5 Alcohol in laboratory experiments. It is not a naturally occurring molecule, and thus its properties may not be the same as those of naturally occurring molecules. In addition, it is not stable in the presence of light and oxygen, and thus must be stored in a dark, airtight container.
Direcciones Futuras
There are several future directions for research involving n-Hexadecyl--d5 Alcohol. These include further research into the biochemical and physiological effects of this molecule, as well as its potential applications in drug development and delivery. Additionally, further research into the synthesis of this molecule and its interactions with other molecules could lead to new and improved methods of synthesis. Finally, further research into the structure and properties of this molecule could lead to the development of new and improved analytical methods for its characterization.
Métodos De Síntesis
N-Hexadecyl--d5 Alcohol is synthesized through the reaction of d5-labeled n-hexane with a strong base, such as sodium hydroxide. The reaction is catalyzed by a strong base and produces a mixture of n-hexadecyl--d5 Alcohol and n-hexadecyl--d5 Aldehyde. The aldehyde can then be reacted with a reducing agent, such as sodium borohydride, to produce the desired product.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of n-Hexadecyl-d5 Alcohol can be achieved through the reduction of n-Hexadecanal-d5 using a reducing agent such as sodium borohydride.", "Starting Materials": [ "n-Hexadecanal-d5", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "Dissolve n-Hexadecanal-d5 in methanol", "Add sodium borohydride to the solution and stir for several hours", "Quench the reaction with water", "Extract the product with a non-polar solvent such as hexane", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain n-Hexadecyl-d5 Alcohol" ] } | |
Número CAS |
1219799-18-4 |
Nombre del producto |
n-Hexadecyl--d5 Alcohol |
Fórmula molecular |
C16H29D5O |
Peso molecular |
247.4713689 |
Sinónimos |
n-Hexadecyl--d5 Alcohol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride](/img/structure/B1148517.png)

![5-ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148533.png)
![(3S,4R)-1-Azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester](/img/structure/B1148536.png)
![6-Ethynyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148537.png)

